molecular formula C23H26N4O3 B2544115 ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 605625-69-2

ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No. B2544115
CAS RN: 605625-69-2
M. Wt: 406.486
InChI Key: VIQRTMNSLAPETN-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is an intermediate for the synthesis of Bilastine , a selective histamine H1 antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria (hives) .


Synthesis Analysis

The original synthesis of Bilastine involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of which is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group . A novel process for the preparation of this compound has been patented .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The ethyl 2- (1 H -benzo [ d ]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents . The resulting molecules were thiophene, pyrazole, coumarin derivatives incorporated benzo [ d ]imidazole moiety .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial drugs.

Antihypertensive Potential

Imidazole derivatives have been synthesized and evaluated for antihypertensive potential in rats . This indicates that the compound could have potential applications in the treatment of hypertension.

Inhibitor of Acyl-Coenzyme A

The compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 . This suggests that the compound could be used in the development of drugs to treat conditions related to cholesterol metabolism.

Synthesis of Imidazoles

The compound could be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Development of Novel Drugs

Given the wide range of biological activities exhibited by imidazole derivatives, the compound could be used in the development of novel drugs to treat a variety of conditions .

Mechanism of Action

As an intermediate for Bilastine, this compound likely contributes to Bilastine’s mechanism of action as a selective histamine H1 receptor antagonist .

Future Directions

The future directions of this compound could involve further exploration of its potential in the synthesis of new drugs. Imidazole has become an important synthon in the development of new drugs , and this compound, as a derivative of imidazole, may also hold potential in this area.

properties

IUPAC Name

ethyl 4-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-30-23(29)17-7-9-18(10-8-17)24-21(28)15-27-13-11-16(12-14-27)22-25-19-5-3-4-6-20(19)26-22/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRTMNSLAPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate

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